molecular formula C20H29NO3S B2549516 N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 1797561-30-8

N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2549516
CAS No.: 1797561-30-8
M. Wt: 363.52
InChI Key: LZOKCMIWDDSWCS-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a high-purity chemical reagent of interest for advanced pharmaceutical and life science research. This compound features a unique molecular architecture combining an adamantane moiety, known for enhancing lipid solubility and metabolic stability, with a methanesulfonamide group, a key pharmacophore in various biologically active molecules. The structural characteristics of this compound suggest potential for investigation in several research areas. The adamantane group is a prominent scaffold in medicinal chemistry, notably found in approved antiviral and neurological therapeutics, due to its ability to improve pharmacokinetic properties. Simultaneously, sulfonamide-functionalized compounds are extensively explored for their diverse biological activities. Researchers may find value in evaluating this compound as a potential modulator of central nervous system targets or as a novel building block in the synthesis of more complex drug candidates. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for the most current findings on compounds with related structures. Specific details regarding this compound's mechanism of action, binding affinity, and optimal application contexts are areas for ongoing research and should be determined by the investigator.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-14-4-3-5-15(6-14)12-25(22,23)21-13-20(24-2)18-8-16-7-17(10-18)11-19(20)9-16/h3-6,16-19,21H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOKCMIWDDSWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Adamantane

Adamantane’s bridgehead positions are ideal for methoxy substitution. A common route begins with 2-adamantanone (CAS 700-58-3):

  • Grignard Methoxylation :

    • Reagents : Methyl magnesium bromide (MeMgBr), dry tetrahydrofuran (THF).
    • Conditions : 0°C to room temperature, inert atmosphere.
    • Mechanism : Nucleophilic attack of MeMgBr on the carbonyl carbon, followed by acid quenching to yield 2-methoxyadamantane .
  • Bromination :

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN).
    • Conditions : Light or heat initiation.
    • Product : 2-Bromo-2-methoxyadamantane .
  • Amination via Gabriel Synthesis :

    • Reagents : Potassium phthalimide, dimethylformamide (DMF).
    • Conditions : 80–100°C, 12–24 hours.
    • Product : Phthalimide-protected amine , hydrolyzed with hydrazine to yield (2-methoxyadamantan-2-yl)methylamine.

Alternative Route: Reductive Amination

For improved regiocontrol:

  • Aldehyde Intermediate : Oxidize 2-methoxyadamantane to 2-methoxyadamantane-2-carbaldehyde using pyridinium chlorochromate (PCC).
  • Reductive Amination :
    • Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate.
    • Conditions : Methanol, pH 4–6, room temperature.
    • Yield : ~65–70%.

Synthesis of 1-(3-Methylphenyl)methanesulfonyl Chloride

Sulfonation of 3-Methylbenzyl Chloride

  • Chlorosulfonation :
    • Reagents : Chlorosulfonic acid (ClSO₃H).
    • Conditions : 0–5°C, gradual addition to avoid exothermic runaway.
    • Product : 3-Methylbenzylsulfonyl chloride after quenching with thionyl chloride (SOCl₂).

Direct Sulfonylation of 3-Methylbenzylamine

  • Reaction with Methanesulfonyl Chloride :
    • Reagents : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N).
    • Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.
    • Yield : 85–90%.

Coupling of Intermediates to Form Target Compound

Sulfonamide Bond Formation

  • Standard Sulfonylation :

    • Reagents : (2-Methoxyadamantan-2-yl)methylamine, 1-(3-methylphenyl)methanesulfonyl chloride, Et₃N.
    • Conditions : DCM or THF, 0°C to room temperature, 12–18 hours.
    • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate).
    • Yield : 60–75%.
  • Microwave-Assisted Synthesis :

    • Conditions : 100°C, 30 minutes, DMF.
    • Advantage : Reduced reaction time, improved yield (~80%).

Optimization and Challenges

Steric Hindrance in Adamantane Functionalization

  • Issue : Methoxy and methyl groups on adamantane limit accessibility to the amine.
  • Solution : Use bulky bases (e.g., DBU) to deprotonate the amine and enhance nucleophilicity.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity product.
  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves sulfonamide from unreacted starting material.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Methoxylation 65 95 Moderate High
Reductive Amination 70 98 High Moderate
Microwave Coupling 80 99 Low Low

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Methanesulfonamide Derivatives
Compound Name Substituents Key Structural Features Reference
N-[(2-Methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide 2-Methoxyadamantane + 3-methylphenyl Bulky adamantane, moderate lipophilicity Inferred
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) 3-Methylphenyl Simple aryl group, no adamantane
N-(4-Chlorophenyl)methanesulfonamide (CEGKAC) 4-Chlorophenyl + oxadiazole linkage Electron-withdrawing Cl, heterocyclic linker
N-Ada-1-yl-1-(camphorsulfonyl)methanesulfonamide (13) Adamantane + camphorsulfonyl Adamantane with camphor-derived sulfonyl group
AVE-1625 (Drinabant) Azetidinyl + bis(4-chlorophenyl)methyl Complex azetidine core, dual chlorophenyl groups

Key Observations :

  • The 2-methoxy substituent on adamantane may improve solubility relative to non-polar adamantane analogs (e.g., compound 13 in ).
  • Unlike AVE-1625, which features a chlorophenyl-azetidine framework, the target compound lacks halogenated groups, possibly reducing toxicity risks .

Electronic and Conformational Properties

Studies on N-(3-methylphenyl)methanesulfonamide (VIDKOJ) using density functional theory (DFT) reveal that the 3-methyl group induces slight electron-donating effects, stabilizing the sulfonamide’s NH group and influencing hydrogen-bonding capabilities . In contrast, the 2-methoxyadamantane group in the target compound may create steric hindrance, altering conformational flexibility and electronic distribution. For example:

  • NMR Shifts : VIDKOJ exhibits a sulfonamide proton (NH) resonance at ~6.2 ppm, while adamantane-containing derivatives show upfield shifts due to shielding effects from the rigid adamantane framework .
  • HOMO-LUMO Gaps : Adamantane’s saturated carbon cage may reduce electron delocalization, widening the HOMO-LUMO gap compared to aryl-substituted sulfonamides .
Crystallographic Insights:
  • VIDKOJ crystallizes in a monoclinic system with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • Adamantane-containing sulfonamides (e.g., compound 13) exhibit dense molecular packing due to adamantane’s rigidity, reducing solubility but enhancing thermal stability .

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an adamantane moiety, a methanesulfonamide group, and a phenyl ring with a methyl substitution. The chemical formula is C15H21N1O3SC_{15}H_{21}N_{1}O_{3}S, and it possesses several functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Dipeptidyl Peptidase IV (DPP4) Inhibition : This compound may inhibit DPP4, an enzyme involved in glucose metabolism and immune response regulation. Inhibition of DPP4 can lead to increased levels of incretin hormones, which help lower blood sugar levels .
  • Cell Proliferation Modulation : The compound has been studied for its effects on alveolar type 2 cell proliferation, suggesting a role in lung health and potential applications in pulmonary diseases .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity Effect Reference
DPP4 InhibitionReduces blood glucose levels
Alveolar Cell ProliferationEnhances cell growth
CytotoxicityLow toxicity in vitro

Case Studies

  • Study on DPP4 Inhibition : A recent study evaluated the efficacy of the compound as a DPP4 inhibitor. Results showed significant reductions in blood glucose levels in diabetic models, suggesting therapeutic potential for diabetes management .
  • Lung Health Investigation : Another study investigated the effects of this compound on alveolar type 2 cells. The findings indicated that it promotes the proliferation of these cells, which are crucial for lung repair processes following injury .

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